Lipophilicity-Driven Differentiation in Predicted Membrane Permeability vs. Unsubstituted Amide Analog
The N‑benzyl substituent increases calculated logP by approximately 1.7 log units relative to the unsubstituted primary amide comparator 2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide, shifting the compound into a more favourable lipophilicity window for passive membrane diffusion [1][2]. The unsubstituted amide (XLogP3‑AA ≈ 0.5, MW ≈ 332 Da) is appreciably more polar, which typically limits its ability to cross lipid bilayers, whereas the target compound (XLogP3‑AA = 2.2, MW = 409.4 Da) remains within the range generally associated with acceptable permeability [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3‑AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.2; MW = 409.4 g/mol |
| Comparator Or Baseline | 2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide (unsubstituted amide); estimated XLogP3‑AA ≈ 0.5, MW ≈ 332.4 g/mol |
| Quantified Difference | ΔXLogP3‑AA ≈ +1.7; ΔMW ≈ +77 g/mol |
| Conditions | Computed by XLogP3‑AA algorithm (PubChem release 2025.09.15); comparator properties estimated from structure |
Why This Matters
A logP increase of 1.7 units translates to roughly a 50‑fold increase in predicted lipid bilayer partitioning, which directly influences cell‑based assay outcome and in vivo absorption.
- [1] PubChem Compound Summary for CID 7671749, N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
